Controllable seeded flux growth and optoelectronic properties of bulk o-SiP crystals†

CrystEngComm Pub Date: 2017-10-30 DOI: 10.1039/C7CE01676J

Abstract

Two-dimensional (2D) materials have recently attracted great interest due to their promising optoelectronic applications. Orthorhombic SiP (o-SiP) is a 2D layered crystal and may have a significant impact on optoelectronic technologies. Large-sized bulk o-SiP single crystals have been successfully grown by a seeded flux method. The size and morphology of o-SiP crystals can be controlled by changing the growth conditions. The carrier mobility and band gap of o-SiP were characterized in detail. The photoresponse properties of o-SiP were investigated and a relatively fast response has been demonstrated. The experimental results indicate that o-SiP may be an excellent candidate for applications in electronics and optoelectronics.

Graphical abstract: Controllable seeded flux growth and optoelectronic properties of bulk o-SiP crystals
Controllable seeded flux growth and optoelectronic properties of bulk o-SiP crystals†
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